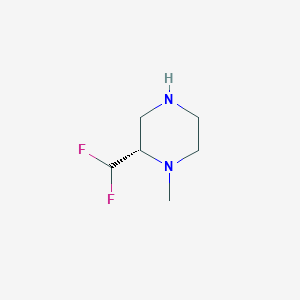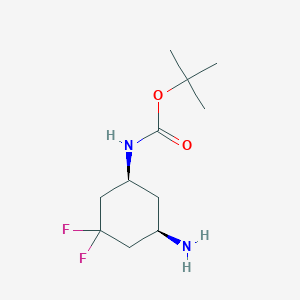
tert-Butyl 2-(3-chlorophenyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(3-chlorophenyl)-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a chlorophenyl group, and an indole core structure.
Preparation Methods
The synthesis of tert-Butyl 2-(3-chlorophenyl)-1H-indole-1-carboxylate typically involves the reaction of 3-chlorophenylboronic acid with tert-butyl 1H-indole-1-carboxylate under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Chemical Reactions Analysis
tert-Butyl 2-(3-chlorophenyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Scientific Research Applications
tert-Butyl 2-(3-chlorophenyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-chlorophenyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core structure is known to interact with various enzymes and receptors in the body, leading to its biological effects. The chlorophenyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
tert-Butyl 2-(3-chlorophenyl)-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate: Similar structure but with a different position of the chlorine atom.
tert-Butyl 2-(3-bromophenyl)-1H-indole-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.
tert-Butyl 2-(3-methylphenyl)-1H-indole-1-carboxylate: Similar structure but with a methyl group instead of chlorine.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituents .
Properties
Molecular Formula |
C19H18ClNO2 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
tert-butyl 2-(3-chlorophenyl)indole-1-carboxylate |
InChI |
InChI=1S/C19H18ClNO2/c1-19(2,3)23-18(22)21-16-10-5-4-7-14(16)12-17(21)13-8-6-9-15(20)11-13/h4-12H,1-3H3 |
InChI Key |
LCZFVNDMZLIQSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















